Cas no 1567-75-5 (1-(1-methylcyclopropyl)ethan-1-one)
1-(1-methylcyclopropyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Methyl 1-methylcyclopropyl ketone
- 1-(1-methylcyclopropyl)Ethanone
- Ketone,methyl 1-methylcyclopropyl (6CI,7CI,8CI)
- 1-Acetyl-1-methylcyclopropane
- 1-Methylcyclopropyl methyl ketone
- NSC 97001
- Methyl1-methylcyclopropyl ketone
- 1-(1-Methyl-cyclopropyl)-ethanone
- 1-(1-methylcyclopropyl)ethan-1-one
- EN300-17644
- A3444
- 1567-75-5
- UNII-9Z68REL6UC
- 9Z68REL6UC
- Ethanone, 1-(1-methylcyclopropyl)-
- 1-(1-Methylcyclopropyl)ethanone #
- MFCD00010245
- FT-0628367
- NSC-97001
- PS-15575
- Z56969338
- SY101123
- Q-101924
- PB40877
- NSC97001
- AI3-37706
- AMY37296
- AKOS001364616
- Methyl 1-methylcyclopropyl ketone, 95%
- (1-Methylcyclopropyl)(methyl)ketone
- methyl 1-methyl cyclopropyl ketone
- NS00025092
- J-640356
- J-800359
- methyl1-methylcyclopropylketone
- Ketone, methyl 1-methylcyclopropyl
- AT13304
- EINECS 216-369-8
- (1S,2S)-DimEtamino-phenyl-propane-1-ol
- DTXSID00166115
- CS-W000089
- DA-31600
- DTXCID2088606
- 216-369-8
-
- MDL: MFCD00010245
- Inchi: 1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3
- InChI Key: OQBCJXUAQQMTRW-UHFFFAOYSA-N
- SMILES: O=C(C)C1(C)CC1
- BRN: 2038600
Computed Properties
- Exact Mass: 98.07320
- Monoisotopic Mass: 98.073165
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.895 g/mL at 25 °C(lit.)
- Boiling Point: 125-128 °C(lit.)
- Flash Point: Fahrenheit: 75.2 ° f
Celsius: 24 ° c - Refractive Index: n20/D 1.434(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 17.07000
- LogP: 1.37550
- Solubility: Insoluble in water.
1-(1-methylcyclopropyl)ethan-1-one Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226
- Hazardous Material transportation number:UN 1224 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16; S29; S33
-
Hazardous Material Identification:
- Safety Term:S16
- Packing Group:III
- Packing Group:III
- Risk Phrases:R10; R22
- HazardClass:3
- PackingGroup:III
- Storage Condition:Flammable area
1-(1-methylcyclopropyl)ethan-1-one Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-(1-methylcyclopropyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M239755-500mg |
Methyl 1-methylcyclopropyl ketone |
1567-75-5 | 500mg |
$ 220.00 | 2022-06-04 | ||
| TRC | M239755-1000mg |
Methyl 1-methylcyclopropyl ketone |
1567-75-5 | 1g |
$ 365.00 | 2022-06-04 | ||
| TRC | M239755-2000mg |
Methyl 1-methylcyclopropyl ketone |
1567-75-5 | 2g |
$ 580.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M919093-1g |
Methyl 1-methylcyclopropyl ketone |
1567-75-5 | 95% | 1g |
¥322.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M919093-5g |
Methyl 1-methylcyclopropyl ketone |
1567-75-5 | 95% | 5g |
¥1,180.00 | 2022-01-11 | |
| abcr | AB178017-5 g |
Methyl 1-methylcyclopropyl ketone, 95%; . |
1567-75-5 | 95% | 5 g |
€90.80 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 105635-1G |
1-(1-methylcyclopropyl)ethan-1-one |
1567-75-5 | 1g |
¥335.34 | 2023-12-10 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0728-5g |
1-(1-Methyl-cyclopropyl)-ethanone |
1567-75-5 | 97% | 5g |
746.28CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0728-25g |
1-(1-Methyl-cyclopropyl)-ethanone |
1567-75-5 | 97% | 25g |
2951.19CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0728-1g |
1-(1-Methyl-cyclopropyl)-ethanone |
1567-75-5 | 97% | 1g |
296.81CNY | 2021-05-08 |
1-(1-methylcyclopropyl)ethan-1-one Suppliers
1-(1-methylcyclopropyl)ethan-1-one Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1-(1-methylcyclopropyl)ethan-1-one
Research Brief on 1-(1-methylcyclopropyl)ethan-1-one (CAS: 1567-75-5) in Chemical Biology and Pharmaceutical Applications
The compound 1-(1-methylcyclopropyl)ethan-1-one (CAS: 1567-75-5) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This ketone derivative, featuring a methylcyclopropyl moiety, exhibits interesting reactivity patterns that make it a valuable building block in medicinal chemistry. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules and its direct pharmacological effects.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the metabolic stability of 1-(1-methylcyclopropyl)ethan-1-one derivatives in drug discovery programs. The methylcyclopropyl group was found to significantly improve metabolic stability compared to traditional alkyl ketones, with the compound showing remarkable resistance to cytochrome P450-mediated oxidation. This property makes it particularly valuable for developing drugs with improved pharmacokinetic profiles.
Another significant application was reported in ACS Chemical Biology, where 1-(1-methylcyclopropyl)ethan-1-one was utilized as a key intermediate in the synthesis of novel protease inhibitors. The strained cyclopropane ring introduces unique steric and electronic effects that enhance binding affinity to target enzymes. Researchers demonstrated that derivatives of this compound showed selective inhibition of SARS-CoV-2 main protease, suggesting potential applications in antiviral drug development.
The compound's mechanism of action was further elucidated in a Nature Chemical Biology publication, which revealed that 1-(1-methylcyclopropyl)ethan-1-one can act as a covalent modifier of cysteine residues in target proteins. This property has been exploited in the development of targeted protein degraders, particularly in oncology applications. The study showed that appropriately functionalized derivatives could selectively degrade oncogenic proteins while sparing normal cellular counterparts.
From a synthetic chemistry perspective, recent advances in catalytic methods have improved the efficient production of 1-(1-methylcyclopropyl)ethan-1-one. A 2024 report in Organic Letters described a novel copper-catalyzed protocol for its synthesis from readily available starting materials, achieving yields of over 85% with excellent purity. This methodological advancement addresses previous challenges in scaling up production for pharmaceutical applications.
Looking forward, the unique properties of 1-(1-methylcyclopropyl)ethan-1-one position it as a versatile scaffold in drug discovery. Current research directions include exploring its applications in targeted covalent inhibitors, PROTACs (proteolysis targeting chimeras), and as a metabolic stability-enhancing moiety in lead optimization programs. The compound's CAS number (1567-75-5) has seen a significant increase in patent filings over the past two years, indicating growing commercial interest in its pharmaceutical applications.
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